N-(2,5-Dimethylphenyl)-1-{N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide
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Overview
Description
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound with a unique structure that includes both aromatic and hydrazinecarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.
Acetanilide, 2’,5’-dimethyl-: Another similar compound with different functional groups.
Uniqueness
N-(2,5-Dimethylphenyl)-1-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of aromatic and hydrazinecarbonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O2/c1-12-5-8-15(9-6-12)11-19-21-18(23)17(22)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
BUCDONPXZCGEPE-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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